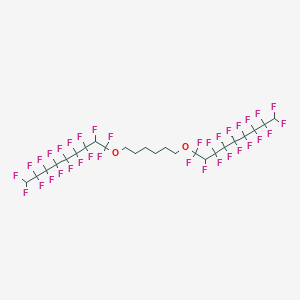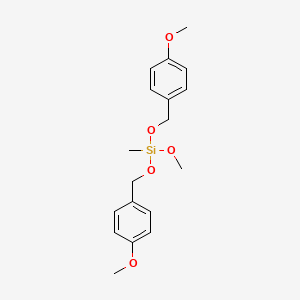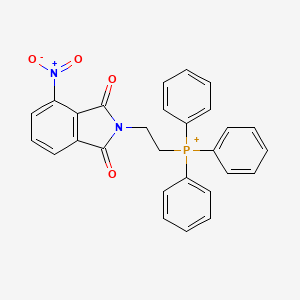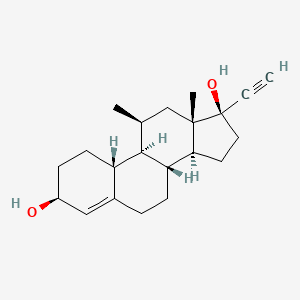
Lead, tripropyl-p-tolylsulfonamido-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead, tripropyl-p-tolylsulfonamido- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a lead atom coordinated with tripropyl and p-tolylsulfonamido groups, which contribute to its unique chemical properties.
準備方法
The synthesis of lead, tripropyl-p-tolylsulfonamido- typically involves the reaction of lead salts with tripropylamine and p-toluenesulfonamide. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Lead, tripropyl-p-tolylsulfonamido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lead metal and reduced organic fragments.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamido group, forming new compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
科学的研究の応用
Lead, tripropyl-p-tolylsulfonamido- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex lead-containing compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of specialized materials, such as lead-based catalysts and stabilizers for polymers.
作用機序
The mechanism of action of lead, tripropyl-p-tolylsulfonamido- involves its interaction with biological molecules. The sulfonamido group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The lead atom can also interact with cellular components, causing toxicity and cellular damage.
類似化合物との比較
Lead, tripropyl-p-tolylsulfonamido- can be compared with other sulfonamides and lead-containing compounds:
Sulfanilamide: A well-known antibacterial sulfonamide that inhibits folic acid synthesis in bacteria.
Lead acetate: A lead-containing compound used in various industrial applications, including as a mordant in dyeing processes.
Tripropylamine: An amine that can be used as a building block in the synthesis of various organic compounds.
The uniqueness of lead, tripropyl-p-tolylsulfonamido- lies in its combination of lead and sulfonamido groups, which confer distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
102613-50-3 |
|---|---|
分子式 |
C16H29NO2PbS |
分子量 |
507 g/mol |
IUPAC名 |
4-methyl-N-tripropylplumbylbenzenesulfonamide |
InChI |
InChI=1S/C7H8NO2S.3C3H7.Pb/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-2;/h2-5H,1H3,(H-,8,9,10);3*1,3H2,2H3;/q-1;;;;+1 |
InChIキー |
GNJBZWAHEQMOJF-UHFFFAOYSA-N |
正規SMILES |
CCC[Pb](CCC)(CCC)NS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)


